Phenazostatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazostatin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Neuronal Cell Protection
Phenazostatin B, along with Phenazostatin A, was identified as a substance that protects neuronal cells. Originating from Streptomyces sp. 833, these compounds belong to the phenazine class of antibiotics. Their ability to protect neuronal cells was established through various spectroscopic analyses (Yun et al., 1996).
Free Radical Scavenging Activity
In addition to protecting neuronal cells, Phenazostatins A and B have shown free radical scavenging activity. This property is significant as free radicals can cause oxidative stress, leading to cellular damage. In cell assays, both compounds demonstrated the ability to inhibit glutamate toxicity in N18-RE-105 cells, further emphasizing their protective role in neuronal health (Kim et al., 1997).
Structural Analysis
The structure of Phenazostatin B has been a subject of research, which is crucial for understanding its mode of action and potential therapeutic applications. Its structural determination aids in the classification within the phenazine compound family and supports further research into its biological activities (Maskey et al., 2003).
Potential in Neuroinflammation Treatment
Recent studies have expanded the understanding of Phenazostatins, discovering new derivatives and assessing their biological activities. For instance, research on Phenazostatin J, a derivative, has shown potential anti-neuroinflammatory effects, although it also exhibited cytotoxicity at higher concentrations. This highlights the therapeutic potential of Phenazostatin compounds in neuroinflammatory conditions, albeit with considerations for toxicity (Lee et al., 2022).
properties
Molecular Formula |
C32H26N4O4 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
methyl 6-[3-(6-methoxycarbonylphenazin-1-yl)butan-2-yl]phenazine-1-carboxylate |
InChI |
InChI=1S/C32H26N4O4/c1-17(19-9-5-13-23-27(19)33-25-15-7-11-21(29(25)35-23)31(37)39-3)18(2)20-10-6-14-24-28(20)34-26-16-8-12-22(30(26)36-24)32(38)40-4/h5-18H,1-4H3 |
InChI Key |
WAOUDSYSWNZZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C(C)C4=C5C(=CC=C4)N=C6C(=N5)C=CC=C6C(=O)OC |
synonyms |
phenazostatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.